molecular formula C17H20F3N3O2S B4021264 4-(tetrahydro-2-furanylcarbonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide

4-(tetrahydro-2-furanylcarbonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide

Cat. No. B4021264
M. Wt: 387.4 g/mol
InChI Key: XTLMEYCVKCLWGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4-(tetrahydro-2-furanylcarbonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide" involves multi-step chemical processes, including Claisen-Schmidt condensation, Mannich's reaction, and cyclization of precursor molecules. Such methodologies highlight the compound's complex synthesis pathway, demonstrating the intricate steps required to produce this and similar molecules (J. Kumar et al., 2017). Additionally, the synthetic route to related piperazine derivatives involves cyclization reactions and interactions with various chemical entities, underscoring the versatility and complexity of synthesizing such compounds (D. S. Babu et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family is characterized by the presence of a piperazine ring, a furanyl moiety, and a trifluoromethyl group, among other structural elements. These features contribute to the compound's chemical behavior and reactivity. The molecular structure and confirmation have been elucidated using various spectroscopic techniques, including NMR and Mass spectrometry, providing insights into the compound's atomic arrangement and chemical characteristics (L. Macalik et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving "4-(tetrahydro-2-furanylcarbonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide" and its analogs often include interactions that highlight the reactivity of the piperazine and furanyl components. These reactions can lead to various pharmacological activities, as demonstrated by synthesized derivatives exhibiting antidepressant and antianxiety properties, suggesting the compound's potential for therapeutic applications (J. Kumar et al., 2017).

properties

IUPAC Name

4-(oxolane-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2S/c18-17(19,20)12-3-1-4-13(11-12)21-16(26)23-8-6-22(7-9-23)15(24)14-5-2-10-25-14/h1,3-4,11,14H,2,5-10H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLMEYCVKCLWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=S)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tetrahydrofuran-2-ylcarbonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(tetrahydro-2-furanylcarbonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide
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4-(tetrahydro-2-furanylcarbonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide
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4-(tetrahydro-2-furanylcarbonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide
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